molecular formula C31H41N5O5 B1204045 Dihydroergocornine CAS No. 25447-65-8

Dihydroergocornine

Katalognummer: B1204045
CAS-Nummer: 25447-65-8
Molekulargewicht: 563.7 g/mol
InChI-Schlüssel: SEALOBQTUQIVGU-QNIJNHAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroergocornine is an ergot alkaloid, specifically a dihydrogenated derivative of ergocornine. It is one of the three components of ergoloid mesylates, which are used for their nootropic and hypotensive properties. This compound is known for its significant effects on cerebral blood flow and vascular resistance, making it a valuable compound in the treatment of age-related cognitive decline and other neurological conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydroergocornine is synthesized through the hydrogenation of ergocornine, which involves the addition of hydrogen to the double bonds in the lysergic acid moiety. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of ergocornine from ergot, followed by purification and hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydroergocornin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

    Reduktion: Weitere Reduktion kann die in dem Molekül vorhandenen funktionellen Gruppen verändern.

    Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) wird üblicherweise verwendet.

    Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten oder Ketonderivaten führen, während Reduktion vollständig gesättigte Verbindungen liefern kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Dihydroergocornine is rapidly absorbed after oral administration, with a peak plasma concentration reached approximately 1.4 hours post-dose. The absorption half-life is about 0.32 hours, with an estimated bioavailability of 25% .

Treatment of Cognitive Impairment

This compound is commonly included in formulations aimed at alleviating symptoms of cognitive decline in elderly patients. Studies have shown that it can improve cognitive function by enhancing cerebral blood flow and oxygenation .

Management of Hypertension

The compound's ability to lower blood pressure makes it useful in treating essential hypertension. Clinical trials have indicated that this compound can significantly reduce mean arterial pressure in hypertensive patients without causing severe side effects .

Case Study 1: Cognitive Improvement in Elderly Patients

A study involving elderly patients experiencing mild cognitive impairment demonstrated significant improvements in cognitive function following treatment with this compound. Patients reported reduced symptoms of confusion and improved overall mental clarity after several weeks of therapy .

Case Study 2: Blood Pressure Regulation

In a clinical trial focused on patients with essential hypertension, this compound was administered over a period of six weeks. Results showed a marked decrease in systolic and diastolic blood pressure readings, with minimal adverse effects reported, indicating its efficacy as an antihypertensive agent .

Comparative Data Table

ApplicationMechanism of ActionClinical Outcomes
Cognitive ImpairmentIncreases cerebral blood flow; enhances oxygenationImproved cognition; reduced confusion
HypertensionVasodilation; sympatholytic effectsSignificant reduction in blood pressure

Wirkmechanismus

Dihydroergocornine exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

  • Dihydroergocristine
  • Dihydro-alpha-ergocryptine

Comparison: Dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine are all components of ergoloid mesylates. While they share similar structures and pharmacological properties, this compound is unique in its specific effects on cerebral blood flow and vascular resistance. This makes it particularly valuable in the treatment of neurological conditions .

Biologische Aktivität

Dihydroergocornine is a synthetic derivative of ergot alkaloids, primarily used for its nootropic and vasoregulating properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, drawing from diverse sources to provide a comprehensive overview.

Overview of this compound

Chemical Structure and Properties

  • This compound is chemically identified as 9,10 alpha-dihydro-12'-hydroxy-2',5'alpha-bis(1-methylethyl)-ergotaman-3',6',18-trione. It is part of the ergoloid mesylate mixture, which includes other derivatives such as dihydroergocristine and dihydroergocryptine .

Pharmacological Classification

  • Type: Nootropic agent
  • Mechanism of Action: While the exact mechanisms remain partially understood, this compound exhibits sympatholytic and hypotensive effects through antagonism of serotonin and adrenergic receptors .

This compound's biological activity is attributed to several key mechanisms:

  • Vasoregulation: It promotes vasodilation in hypertensive patients while exhibiting tonic effects in hypotensive individuals. This dual action helps regulate blood pressure effectively .
  • Cerebral Blood Flow: The compound has been shown to enhance cerebral blood flow and oxygen consumption, contributing to its neuroprotective effects. This is particularly beneficial in conditions like Alzheimer's disease, where it has been reported to reduce amyloid-beta levels in neuronal cultures .
  • Receptor Interactions:
    • Serotonin Receptors: Acts as a noncompetitive antagonist.
    • Adrenergic Receptors: Functions as both an antagonist and partial agonist.
    • Dopamine Receptors: Exhibits antagonistic properties .

Absorption and Distribution

  • This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached approximately 1.4 hours post-dose. The absorption percentage is around 25%, indicating effective bioavailability compared to other components in the ergoloid mixture .

Metabolism

  • The metabolism involves oxidation and cleavage processes, yielding several metabolites that retain the essential ring structure characteristic of ergot alkaloids. Notably, dihydrolysergic acid amide is one significant metabolite formed during this process .

Elimination

  • Following oral administration, the majority of this compound is eliminated via feces (approximately 97.5%), with minimal renal excretion observed .

Cognitive Decline

This compound has been primarily indicated for treating idiopathic cognitive decline in elderly patients. Clinical studies suggest that it can alleviate symptoms such as confusion, mood disturbances, and dizziness in geriatric populations. Its efficacy appears most pronounced when administered during early stages of cognitive deterioration .

Hypertension

Research indicates that this compound can effectively lower blood pressure in hypertensive patients by reducing mean arterial pressure through its sympatholytic actions. This property makes it a valuable option for managing hypertension without the vasoconstrictor side effects typical of natural ergot alkaloids .

Case Studies

Several clinical observations have highlighted the benefits of this compound:

  • Geriatric Patients: A study involving elderly patients demonstrated significant improvements in cognitive function and emotional stability after a regimen of this compound therapy over several weeks .
  • Hypertensive Responses: Another case report noted that patients receiving intravenous this compound exhibited marked reductions in blood pressure without adverse cardiovascular effects, supporting its role as a safe antihypertensive agent .

Eigenschaften

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEALOBQTUQIVGU-QNIJNHAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044013
Record name Dihydroergocornine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes
Record name Dihydroergocornine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action by which dihydroergocornine exerts its effects are not entirely defined. However, it is reported that dihydroergocornine has central and peripheral effects. The fall in blood pressure seems to be related to the stimulation of the vasodilator center. It has been demonstrated that dihydroergocornine possesses potent adrenolytic and sympathicolytic actions. The effect of dihydroergocornine is related to the inhibitory effect against the serotonin and noradrenaline receptors in which dihydroergocornine seems to be very potent against a stimulation-induced noradrenaline overflow. It also presents a stimulatory effect in arterial and venous smooth muscle when administered at slightly higher concentrations than the necessary for the inhibitory effect.
Record name Dihydroergocornine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

25447-65-8
Record name Dihydroergocornine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25447-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergocornine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocornine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydroergocornine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroergocornine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOCORNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergocornine
Reactant of Route 2
Reactant of Route 2
Dihydroergocornine
Reactant of Route 3
Dihydroergocornine
Reactant of Route 4
Dihydroergocornine
Reactant of Route 5
Dihydroergocornine
Reactant of Route 6
Dihydroergocornine
Customer
Q & A

Q1: How does dihydroergocornine exert its effects on the central nervous system?

A1: While the exact mechanism remains under investigation, research suggests this compound may influence multiple neurotransmitter systems. It appears to counteract the elevation of cyclic AMP content in brain tissue induced by noradrenaline or dopamine. [] Evidence points towards potential noradrenaline antagonist, dopamine agonist, and serotonin agonist effects. [] Further research is needed to fully elucidate its precise interactions within the brain.

Q2: this compound is mentioned as having potential in treating peripheral vascular diseases. What is its mechanism in this context?

A2: this compound, along with other dihydrogenated ergot alkaloids, exhibits adrenergic blocking properties. [, , ] This means it can inhibit the effects of adrenaline and noradrenaline, neurotransmitters involved in vasoconstriction. By blocking these effects, this compound may contribute to vasodilation, potentially improving blood flow in peripheral vascular diseases.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C31H41N5O5, and its molecular weight is 563.7 g/mol.

Q4: What is known about the absorption of this compound?

A4: Studies using tritium-labeled this compound in humans indicate that it reaches peak plasma concentration around 1 to 2 hours after oral administration. [] The absorption quotient, calculated from urinary excretion data, was found to be between 25% and 30%, suggesting moderate absorption. []

Q5: Are there differences in bioavailability between different formulations of this compound?

A5: A study comparing the bioavailability of dihydroergotoxine mesylate (a mixture containing this compound) from tablets and oral solution found that while the tablet formulation showed delayed absorption due to dissolution time, other pharmacokinetic parameters, including bioavailability, were comparable. []

Q6: What evidence supports the use of this compound in age-related cognitive decline?

A6: Research in animal models and healthy elderly volunteers suggests that this compound, often as part of a mixture like co-dergocrine mesylate, may improve cognitive function, including memory and learning. [] Controlled studies in elderly patients with age-related cognitive decline have shown potential benefits in some cognitive parameters, although the clinical significance of these findings remains a subject of debate. [, , ]

Q7: Has this compound been studied in the context of hypertension?

A7: Yes, studies investigating this compound in hypertensive patients have shown it can induce a reduction in blood pressure, potentially through its sympatholytic properties. [, , , , , , ] Some research suggests that this blood pressure-lowering effect is not associated with a reactive increase in heart rate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.